molecular formula C11H13N2O4P B12755841 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 156454-78-3

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No.: B12755841
CAS No.: 156454-78-3
M. Wt: 268.21 g/mol
InChI Key: OMDWCUDYZMVYPM-UHFFFAOYSA-N
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Description

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a heterocyclic compound with the molecular formula C11H13N2O3P This compound is known for its unique structure, which includes a morpholine ring fused to a benzoxazaphosphorinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the reaction of morpholine with a suitable benzoxazaphosphorinone precursor. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like ytterbium(III) triflate to facilitate the reaction. The process may also involve microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide apart is its morpholine ring fused to the benzoxazaphosphorinone core, which imparts unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

CAS No.

156454-78-3

Molecular Formula

C11H13N2O4P

Molecular Weight

268.21 g/mol

IUPAC Name

2-morpholin-4-yl-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H13N2O4P/c14-11-9-3-1-2-4-10(9)17-18(15,12-11)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,12,14,15)

InChI Key

OMDWCUDYZMVYPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P2(=O)NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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